REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([O:14][C:15](=[O:23])[CH:16]([CH3:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH3:13].CN(C)C=O.[OH-].[Na+]>O>[F:1][C:2]1[CH:7]=[C:6]([C:16]([CH3:22])([C:15]([O:14][CH2:12][CH3:13])=[O:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
are vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling with ice
|
Type
|
CUSTOM
|
Details
|
at 25°-30° C.
|
Type
|
STIRRING
|
Details
|
Thereafter, stirring
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the organic layers removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with three 180-ml portions of ethyl acetate-water
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |